3,5-Dichloropyridine-4-sulfonyl fluoride
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Overview
Description
3,5-Dichloropyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H2Cl2FNO2S and a molecular weight of 230.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a sulfonyl fluoride group at the 4th position, and a fluorine atom. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloropyridine-4-sulfonyl fluoride typically involves the reaction of 3,5-dichloropyridine with sulfonyl fluoride reagents under controlled conditions. One common method involves the use of sodium methoxide as a base, which facilitates the substitution reaction . The reaction is carried out at elevated temperatures, often in the presence of a palladium catalyst and ammonium formate, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyridine-4-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Sodium Methoxide: Used as a base in substitution reactions.
Palladium Catalyst: Facilitates coupling reactions.
Ammonium Formate: Used in reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
3,5-Dichloropyridine-4-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes and other proteins, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: Lacks the sulfonyl fluoride group, making it less reactive in certain types of chemical reactions.
4-Sulfonyl Fluoride Pyridine: Similar structure but with different substitution patterns, leading to different reactivity and applications.
3,5-Difluoropyridine: Contains fluorine atoms instead of chlorine, resulting in different chemical properties and reactivity.
Uniqueness
3,5-Dichloropyridine-4-sulfonyl fluoride is unique due to the presence of both chlorine and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Properties
IUPAC Name |
3,5-dichloropyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRBQDFDBMEMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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